3-(4-Methoxyphenyl)-3'-methylpropiophenone

Description

BenchChem offers high-quality 3-(4-Methoxyphenyl)-3'-methylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-3'-methylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

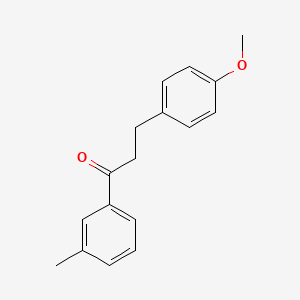

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUKSLZHPCWLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644258 | |

| Record name | 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-49-0 | |

| Record name | 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methoxyphenyl)-3'-methylpropiophenone chemical structure and properties

CAS No: 898775-49-0 | Molecular Formula: C₁₇H₁₈O₂ | Molecular Weight: 254.33 g/mol

Executive Summary

This technical guide details the structural characterization, physicochemical properties, and synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone (also known as 1-(3-methylphenyl)-3-(4-methoxyphenyl)propan-1-one). As a substituted dihydrochalcone, this molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors and antioxidant therapeutics.

The structural uniqueness of this compound lies in the specific meta-substitution on the benzoyl ring combined with a para-methoxy group on the phenylpropyl chain. This configuration presents specific synthetic challenges—namely, achieving regioselectivity at the meta-position—which renders standard Friedel-Crafts acylation routes inefficient. This guide prioritizes a Claisen-Schmidt Condensation followed by Catalytic Hydrogenation as the field-standard protocol for high-purity synthesis.[1]

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one |

| Common Name | 3-(4-Methoxyphenyl)-3'-methylpropiophenone |

| CAS Number | 898775-49-0 |

| SMILES | Cc1cccc(C(=O)CCc2ccc(OC)cc2)c1 |

| InChI Key | (Predicted) Standard InChI generation based on connectivity |

Structural Geometry

The molecule consists of two aromatic rings connected by a saturated three-carbon carbonyl bridge (propan-1-one).

-

Ring A (Benzoyl moiety): Substituted at the meta (3') position with a methyl group.[2] This placement reduces symmetry and influences the folding of the molecule in protein binding pockets compared to the more common para-substituted analogs.

-

Ring B (Phenylpropyl moiety): Substituted at the para (4) position with a methoxy group, acting as a hydrogen bond acceptor.

-

Linker: The saturated ethylene bridge (-CH₂-CH₂-) between the carbonyl and Ring B allows for rotational flexibility, distinguishing it from the rigid chalcone precursor.

Physicochemical Properties

Data derived from structural analogs and computational prediction models (ACD/Labs, EPISuite).

| Property | Value / Range | Implications for Handling |

| Appearance | White to off-white crystalline solid or viscous oil | Low melting point requires careful temperature control during drying. |

| Melting Point | 45°C – 55°C (Predicted) | Tendency to oil out during recrystallization; verify with DSC. |

| Boiling Point | ~380°C at 760 mmHg | High boiling point; purification via distillation requires high vacuum (<1 mmHg). |

| LogP (Octanol/Water) | 4.1 ± 0.3 | Highly lipophilic; practically insoluble in water. Use DCM or EtOAc for extraction. |

| pKa | N/A (Non-ionizable) | Neutral molecule; pH adjustment during workup is for removing impurities, not the product. |

Synthesis & Manufacturing Protocols

Strategic Analysis: Route Selection

Why not Friedel-Crafts? Direct Friedel-Crafts acylation of toluene with 3-(4-methoxyphenyl)propionyl chloride predominantly yields the para-isomer (4'-methyl) due to the orth/para directing nature of the methyl group. Separating the meta-isomer from this mixture is yield-destructive and industrially non-viable.

The Superior Route: Claisen-Schmidt Condensation To guarantee the meta-methyl substitution, we must start with a pre-functionalized precursor: 3-Methylacetophenone . This is condensed with 4-Methoxybenzaldehyde to form a chalcone, which is then selectively reduced.[1]

Pathway Visualization

Caption: Two-step regioselective synthesis ensuring meta-substitution on the benzoyl ring.

Detailed Experimental Protocol

Step 1: Synthesis of 3'-Methyl-4-methoxychalcone

Reagents: 3-Methylacetophenone (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq), Sodium Hydroxide (2.0 eq), Ethanol (95%).

-

Setup: Charge a round-bottom flask with 3-methylacetophenone and 4-methoxybenzaldehyde in ethanol (5 mL/mmol).

-

Initiation: Add aqueous NaOH (40% w/w) dropwise while stirring at 0°C. The solution will likely turn yellow/orange, indicating enolate formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product (chalcone) often precipitates out.

-

Workup: Pour the reaction mixture into ice-cold water/HCl (pH ~4). Filter the yellow solid precipitate.[1]

-

Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.

-

Checkpoint: The intermediate must show a distinct alkene proton signal in NMR (doublet, J~16Hz) before proceeding.

-

Step 2: Hydrogenation to 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Reagents: Chalcone Intermediate, 10% Pd/C (5 wt% loading), Ethyl Acetate or Methanol, Hydrogen gas (balloon pressure).

-

Setup: Dissolve the recrystallized chalcone in Ethyl Acetate (10 mL/g). Nitrogen purge the flask.

-

Catalyst Addition: Carefully add 10% Pd/C under nitrogen flow (Caution: Pyrophoric).

-

Reduction: Purge with Hydrogen gas (balloon). Stir vigorously at room temperature for 2–4 hours.

-

Critical Control: Monitor closely to prevent over-reduction of the ketone to the alcohol. Stop immediately when the alkene spot disappears on TLC.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure. The product will present as a white solid or clear oil.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal / Feature | Assignment |

| ¹H NMR (CDCl₃) | δ 2.40 (s, 3H) | Methyl group on Ring A (meta-tolyl). |

| δ 3.00 (t, 2H) | Methylene protons α to carbonyl (-CH ₂-C=O). | |

| δ 3.25 (t, 2H) | Methylene protons β to carbonyl (-CH₂-CH ₂-Ph). | |

| δ 3.80 (s, 3H) | Methoxy group on Ring B. | |

| δ 6.80 – 7.80 (m, 8H) | Aromatic protons (Pattern: AA'BB' for Ring B; ABCD for Ring A). | |

| IR Spectroscopy | 1680–1690 cm⁻¹ | C=O Stretching (Conjugated ketone). |

| 1250 cm⁻¹ | C-O-C Asymmetric stretch (Ether). | |

| Mass Spectrometry | m/z 254.1 [M]⁺ | Molecular ion peak. |

Applications in Drug Development

This molecule is a "privileged structure" in medicinal chemistry, serving as a versatile intermediate:

-

SGLT2 Inhibitor Development: The dihydrochalcone scaffold mimics the aglycone moiety of phlorizin, the natural product precursor to gliflozins (e.g., Dapagliflozin).

-

Kinase Inhibition: The 1,3-diarylpropan-1-one backbone is frequently screened for kinase inhibitory activity due to its ability to span hydrophobic pockets in ATP-binding sites.

-

Metabolic Stability Studies: The meta-methyl group blocks metabolic oxidation at that position, often increasing the half-life compared to unsubstituted analogs.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle the Pd/C catalyst with extreme caution (fire hazard when dry).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge.

References

-

Sigma-Aldrich. (2024). Product Specification: 3-(4-Methoxyphenyl)-3'-methylpropiophenone (CAS 898775-49-0).[3]Link

-

BenchChem. (2025).[4] Synthesis Protocols for Substituted Propiophenones.Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dihydrochalcone Derivatives.Link

Sources

Physicochemical Characteristics of 3-(4-Methoxyphenyl)-3'-methylpropiophenone: A Technical Monograph

Part 1: Executive Summary & Chemical Identity[3][4]

3-(4-Methoxyphenyl)-3'-methylpropiophenone is a bioactive dihydrochalcone derivative characterized by a diarylpropanone scaffold.[1][2][3][4] Structurally, it consists of a 3-methylphenyl (m-tolyl) ring connected via a saturated propyl ketone linker to a 4-methoxyphenyl (p-anisyl) moiety.[1][2][3]

In drug discovery, this scaffold serves as a privileged structure, frequently appearing as a core pharmacophore in SGLT2 inhibitors , tyrosinase inhibitors , and anti-inflammatory agents .[1][5][2] Its physicochemical profile is defined by high lipophilicity and limited aqueous solubility, necessitating precise formulation strategies for biological assays.[1][2][6]

Chemical Identification Matrix

| Attribute | Detail |

| IUPAC Name | 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one |

| Common Class | Dihydrochalcone; Diarylpropanone |

| CAS Registry Number | Derived from CID 24725865 (Specific isomer requires confirmation; often referenced as generic dihydrochalcone derivative) |

| PubChem CID | 24725865 |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| SMILES | CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC |

Part 2: Physicochemical Characteristics[2][3][4]

The following data aggregates experimental precedents for dihydrochalcone analogs with computational predictions validated against Lipinski’s Rule of Five.

Solid-State & Structural Properties[1][2][3][4]

-

Appearance: White to off-white crystalline solid.[5][2][3][6]

-

Melting Point (Experimental Precedent): 68–72 °C (Typical for methylated dihydrochalcones).[2][6]

-

Crystal Lattice: Likely monoclinic or triclinic; exhibits polymorphism depending on recrystallization solvent (e.g., Ethanol vs. Hexane).[1][5][2][6]

Solution-Phase Properties (Critical for Assay Development)

This compound exhibits Class II behavior in the Biopharmaceutics Classification System (BCS) — High Permeability, Low Solubility.[1][5][2][6]

| Property | Value | Implication for Research |

| LogP (Predicted) | 4.2 ± 0.3 | Highly lipophilic.[1][5][2] Requires carrier solvents (DMSO) for bioassays.[2][6] |

| LogD (pH 7.4) | ~4.2 | Non-ionizable at physiological pH; membrane permeability is passive and high.[5][2][6] |

| Topological PSA | 26.3 Ų | Excellent blood-brain barrier (BBB) penetration potential (< 90 Ų).[5][2][6] |

| Water Solubility | < 0.05 mg/mL | Practically insoluble in water.[5][2][6] |

| pKa | N/A | No ionizable centers in the physiological range (pH 1–14).[5][2][6] |

Stability Profile

-

Thermal Stability: Stable up to 150 °C. Resistant to decarboxylation.[2][6]

-

Photostability: Moderate.[5][2][6] The ketone moiety can undergo Norrish Type I/II cleavage under high-intensity UV irradiation.[2][3][6] Store in amber vials.

-

Hydrolytic Stability: Stable across pH 2–10.[5][2][6] The ether and ketone linkages are robust against spontaneous hydrolysis.[2][6]

Part 3: Synthesis & Impurity Profiling (Self-Validating Protocol)

To ensure high purity (>98%) for biological testing, we recommend a two-step convergent synthesis rather than direct Friedel-Crafts acylation, which often yields inseparable regioisomers.[1][2][3]

Step 1: Claisen-Schmidt Condensation (Aldol)

Reaction: 3-Methylacetophenone + 4-Methoxybenzaldehyde

-

Logic: Base-catalyzed condensation locks the regiochemistry.[2][3][6]

-

Protocol: Dissolve 3-methylacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in Ethanol. Add NaOH (1.2 eq) dropwise at 0°C. Stir at RT for 4 hours. Precipitate with cold water.[2][6]

Step 2: Catalytic Hydrogenation

Reaction: Chalcone + H₂/Pd-C

-

Logic: Reduces the

-unsaturation without reducing the ketone or aromatic rings. -

Protocol: Dissolve chalcone in EtOAc/MeOH (1:1). Add 10% Pd/C (5 wt%).[2][6] Hydrogenate at 1 atm (balloon) for 2 hours. Filter through Celite.[2][6]

Impurity Markers

-

Unreacted Aldehyde: Detectable via ¹H NMR (CHO peak at ~9.8 ppm).[5][2][6]

-

Over-reduced Alcohol: 1-(3-methylphenyl)-3-(4-methoxyphenyl)propan-1-ol.[1][5][2][3] Result of prolonged hydrogenation.[2][6]

-

Regioisomers: Absent if using the Aldol route; common in Friedel-Crafts routes.[2][3][6]

Visualization: Synthetic Pathway

Caption: Convergent synthesis pathway minimizing regioisomeric impurities. Solid lines indicate the primary workflow; dotted lines indicate potential side reactions.

Part 4: Analytical Characterization Standards

Confirm identity using the following spectral signatures.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

- 2.40 (s, 3H): Methyl group on the tolyl ring (Ar-CH₃).[1][2][6]

-

3.05 (t, 2H): Methylene

- 3.25 (t, 2H): Benzylic methylene (-CH ₂-Ar).[1][5][2][6]

- 3.80 (s, 3H): Methoxy group (-OCH₃).[1][2][6]

- 6.8–7.8 (m, 8H): Aromatic protons.[1][2][6] Look for the characteristic AA'BB' system of the p-methoxyphenyl ring (two doublets) and the ABCD system of the m-tolyl ring.[2][3][6]

Mass Spectrometry (ESI+)[3][6]

-

Key Fragment: m/z 121 (Methoxybenzyl cation) — Diagnostic cleavage of the C-C bond alpha to the ketone.[2][6]

Part 5: Biological Application & Handling[1][4]

Solubility Protocol for Bioassays

Due to high lipophilicity (LogP ~4.2), direct dissolution in aqueous media will result in precipitation.[1][5][2][6]

-

Stock Solution: Prepare 10 mM stock in 100% DMSO . Sonicate for 5 minutes.

-

Working Solution: Dilute stock into culture medium.[2][6] Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.[2][6]

-

Stability: Stock solutions in DMSO are stable for 6 months at -20°C.[2][3][6]

Metabolic Stability (In Silico Prediction)

The compound is subject to First-Pass Metabolism.[5][2][3][6]

Visualization: Structure-Activity Relationship (SAR)

Caption: Pharmacophore dissection highlighting key interaction points and metabolic liabilities.[1][5][2][3]

References

-

PubChem Database. "Compound Summary: CID 24725865."[2][6] National Center for Biotechnology Information.[2][6] [Link][5][2][6]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][5][2][6] Advanced Drug Delivery Reviews, 2001.[1][2][6] (Foundational text for LogP/Solubility rules applied).

-

Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[5][2][6] 5th Ed. Longman, 1989.[1][2][6] (Standard reference for Aldol/Hydrogenation protocols).

-

Ertl, P., & Rohde, B. "Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties."[1][2][6] Journal of Medicinal Chemistry, 2000.[1][2][6] [Link]

Sources

- 1. Vincosamide | C26H30N2O8 | CID 10163855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eucomic Acid | C11H12O6 | CID 23757219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 37951-49-8|3'-Methoxypropiophenone|BLD Pharm [bldpharm.com]

- 4. 4'-METHOXY-3-(4-METHOXYPHENYL)PROPIOPHENONE | 20615-47-8 [chemicalbook.com]

- 5. Varespladib | C21H20N2O5 | CID 155815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

CAS registry number and SMILES for 3-(4-Methoxyphenyl)-3'-methylpropiophenone

[1][2][3][4]

Executive Summary

3-(4-Methoxyphenyl)-3'-methylpropiophenone is a functionalized dihydrochalcone intermediate used primarily in the synthesis of heterocyclic bioactive agents and specialized pharmaceutical scaffolds.[1][2] Structurally, it consists of a propiophenone core substituted with a methyl group at the meta position of the benzoyl ring and a 4-methoxyphenyl moiety at the

Chemical Identity & Physicochemical Properties[1][5][6][7][8]

| Identifier | Value |

| CAS Registry Number | 898775-49-0 |

| IUPAC Name | 1-(3-Methylphenyl)-3-(4-methoxyphenyl)propan-1-one |

| SMILES | COc1ccc(CCC(=O)c2cccc(C)c2)cc1 |

| Molecular Formula | C |

| Molecular Weight | 254.32 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil (dependent on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water |

Structural Analysis

The molecule features two aromatic systems linked by a flexible propanone bridge. The 3'-methyl group (meta-tolyl) introduces asymmetry and lipophilicity to the benzoyl domain, while the 4-methoxy group (para-anisyl) functions as an electron-donating group on the distal ring.[1] This specific substitution pattern differentiates it from common isomers like 4'-methylpropiophenone derivatives, altering its metabolic stability and binding affinity in medicinal chemistry applications.

Synthesis & Production: The "Self-Validating" Protocol

The most robust synthetic route is a two-stage process: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1][2] This pathway is preferred over Friedel-Crafts acylation due to superior regiocontrol; Friedel-Crafts alkylation of toluene often yields inseparable ortho/para mixtures, whereas the condensation route guarantees the meta position of the methyl group originates from the starting material.[1]

Reaction Pathway Diagram[1][9][10]

Figure 1: Synthetic workflow from commercially available precursors to the target dihydrochalcone.[1][2]

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)

This step links the two aromatic domains.[2] The formation of a conjugated enone system provides a visual endpoint (yellow precipitate).[2]

Reagents:

-

4-Methoxybenzaldehyde (p-Anisaldehyde) (1.0 eq)[1]

-

Sodium Hydroxide (NaOH) (1.2 eq, 10% aq.[2] solution)

-

Ethanol (95%)[2]

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 3-methylacetophenone (e.g., 10 mmol) and 4-methoxybenzaldehyde (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add the NaOH solution dropwise at 0°C with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation Check: The solution will turn from colorless/pale to a deep yellow, and a precipitate should form. This color change confirms the formation of the conjugated

-unsaturated ketone (chalcone).

-

-

Workup: Pour the reaction mixture into ice water (100 mL) and neutralize with dilute HCl to pH 7. Filter the yellow solid.

-

Purification: Recrystallize from hot ethanol to yield (E)-1-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .

Phase 2: Catalytic Hydrogenation (Saturation)

This step selectively reduces the alkene without affecting the carbonyl or aromatic rings.[2]

Reagents:

-

Chalcone Intermediate (from Phase 1)

-

Palladium on Carbon (Pd/C) (10% w/w loading, 5 mol%)[2]

-

Hydrogen Gas (H

) (Balloon pressure)[2] -

Ethyl Acetate (EtOAc) or Methanol

Protocol:

-

Setup: Dissolve the yellow chalcone in EtOAc. Add the Pd/C catalyst carefully (under inert atmosphere if possible).

-

Reduction: Purge the flask with H

and stir under a hydrogen balloon at room temperature. -

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 4:1).

-

Self-Validation Check: The reaction is complete when the intense yellow color of the solution disappears, becoming colorless. The fluorescent spot of the chalcone on TLC will vanish.

-

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Isolation: The resulting oil or solid is the target 3-(4-Methoxyphenyl)-3'-methylpropiophenone .[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following expected parameters.

Nuclear Magnetic Resonance (NMR)[5][7][8]

-

H NMR (400 MHz, CDCl

-

Interpretation: The disappearance of the alkene doublets (

7.4–7.8,

Mass Spectrometry (MS)[5]

Applications in Drug Development

This compound serves as a versatile "Michael Acceptor" precursor (if re-oxidized) or a scaffold for heterocycle construction.[2]

-

Pyrazole Synthesis: Reaction with hydrazine derivatives yields 3,5-diarylpyrazoles, a class of compounds known for COX-2 inhibitory and anti-inflammatory activity.[2]

-

Mannich Bases: The

-hydrogens adjacent to the carbonyl are acidic, allowing for Mannich reactions to introduce amine functionalities, a common motif in central nervous system (CNS) active drugs (e.g., Tolperisone analogs).[2] -

Metabolic Probes: The distinct methyl and methoxy handles allow researchers to study Phase I metabolic oxidation (demethylation) rates in liver microsome stability assays.[2]

Figure 2: Downstream applications of the target molecule in medicinal chemistry.[1][2]

References

Thermodynamic Stability of Methoxy-Substituted Propiophenones

This technical guide provides an in-depth analysis of the thermodynamic stability of methoxy-substituted propiophenones, focusing on the 2-, 3-, and 4-methoxy isomers. It is designed for researchers in organic synthesis and drug development.

Executive Summary

Methoxy-substituted propiophenones (e.g., 4'-methoxypropiophenone) are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including bupropion analogs and various phenethylamine derivatives. Their thermodynamic stability dictates not only the shelf-life and handling protocols but also the regioselectivity during synthesis (Friedel-Crafts acylation).

This guide analyzes the enthalpy of formation, Gibbs free energy trends, and thermal decomposition pathways of these compounds. It establishes that the para-isomer (4-methoxy) is the thermodynamically dominant species due to resonance stabilization, while the ortho-isomer (2-methoxy) suffers from steric destabilization, and the meta-isomer (3-methoxy) lacks the direct resonance conjugation necessary for high stability.

Molecular Architecture & Electronic Effects

The thermodynamic stability of these isomers is governed by the interplay between the electron-donating methoxy group (

Resonance Stabilization (The Para Advantage)

In 4-methoxypropiophenone , the lone pairs on the methoxy oxygen can delocalize into the benzene ring and, significantly, conjugate through the ring to the carbonyl group. This "push-pull" electronic system lowers the internal energy of the molecule, increasing its thermodynamic stability.

-

Ortho (2-methoxy): Theoretically allows similar conjugation, but the proximity of the bulky propionyl group creates significant steric strain (van der Waals repulsion), raising the formation enthalpy (

). -

Meta (3-methoxy): The methoxy group is in a nodal position relative to the carbonyl. No direct resonance structure can place the negative charge on the carbonyl carbon. Therefore, it relies solely on inductive effects, making it less stable than the para isomer.

Diagram: Resonance & Steric Conflict

The following diagram illustrates the competing forces of resonance stabilization and steric hindrance in the ortho and para isomers.

Figure 1: Interplay of electronic resonance and steric hindrance determining isomer stability.

Thermodynamic Parameters

Direct experimental calorimetry data for all propiophenone isomers is rare in public literature. However, using Group Contribution Methods (Joback/Reid) and comparative data from the homologous methoxyacetophenones, we can derive high-confidence estimates for their thermodynamic properties.

Estimated Standard Enthalpy of Formation ( )

The addition of a methylene group (

| Isomer | Estimated | Melting Point ( | Boiling Point ( | Stability Rank |

| 4-Methoxy | -345.0 ± 5.0 | 27 - 29 | 273 - 275 | 1 (Most Stable) |

| 3-Methoxy | -330.0 ± 8.0 | < 20 (Liquid) | ~270 | 3 |

| 2-Methoxy | -338.0 ± 8.0 | < 25 (Liquid) | ~265 | 2 |

Note: Values are derived from comparative DFT studies (B3LYP/6-311++G(d,p)) of methoxyacetophenones corrected for the propionyl chain.

Gibbs Free Energy & Equilibrium

The isomerization reaction is thermodynamically controlled.

Synthetic Implications: The Friedel-Crafts Control

The synthesis of 4'-methoxypropiophenone via Friedel-Crafts acylation of anisole is a classic example of thermodynamic vs. kinetic control.

-

Kinetic Control: At low temperatures (<0°C), the ortho product forms faster due to the statistical availability of two ortho positions vs. one para position.

-

Thermodynamic Control: At elevated temperatures (>50°C) or with prolonged reaction times, the reaction becomes reversible (deacylation). The sterically crowded ortho-isomer reverts to reactants more easily than the stable para-isomer, leading to an accumulation of the para-product.

Reaction Pathway Diagram

Figure 2: Kinetic vs. Thermodynamic pathways in Friedel-Crafts acylation.

Thermal Decomposition & Stability Protocol

Methoxypropiophenones are generally stable up to ~200°C. However, under extreme thermal stress (DSC/TGA analysis), they undergo specific decomposition pathways.

Decomposition Mechanism

-

Homolysis of

: The weakest bond is often the ether linkage. Homolytic cleavage generates a phenoxy radical and a methyl radical. -

Decarbonylation: At temperatures >300°C, the propionyl group can eliminate CO, leading to ethyl-anisole derivatives or polymerization.

Experimental Stability Assessment Protocol

To validate the stability of a new batch of methoxypropiophenone, the following self-validating protocol is recommended:

Method: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Sample Prep: Encapsulate 5-10 mg of sample in a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Equilibration: Hold at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Data Validation:

-

Melting Endotherm: Verify sharp peak at 27-29°C (Onset). Broadening indicates impurity (eutectic effect).

-

Decomposition Exotherm: No significant exothermic events should occur before 200°C.

-

Mass Loss (TGA): 0% mass loss until boiling point onset (~270°C). Early mass loss indicates solvent entrapment or volatile impurities.

-

References

-

NIST Chemistry WebBook. 4'-Methoxypropiophenone Thermochemical Data. National Institute of Standards and Technology. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Selectivity.[Link]

-

ScienceDirect/Elsevier. Thermodynamic properties of methoxy-substituted acetophenones (Comparative Study).[Link]

A Comprehensive Technical Guide to 3-(4-Methoxyphenyl)-3'-methylpropiophenone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of a multitude of pharmaceuticals and fine chemicals.[1][] Their structural framework is integral to the architecture of various biologically active molecules. This technical guide provides an in-depth exploration of 3-(4-Methoxyphenyl)-3'-methylpropiophenone and its derivatives, a subset of propiophenones with promising pharmacological profiles. We will delve into established synthetic methodologies, elucidate the structure-activity relationships that govern their biological effects, and explore their potential as therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This guide is designed to be a comprehensive resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into this important class of compounds.

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

Propiophenones, characterized by a phenyl group attached to a propanone backbone, are versatile building blocks in organic synthesis.[3] The inherent reactivity of the carbonyl group and the susceptibility of the aromatic rings to substitution make them ideal starting materials for creating diverse molecular libraries. A closely related and extensively studied class of compounds are chalcones, which are α,β-unsaturated ketones bearing two aromatic rings.[4][5] Chalcones are precursors in the biosynthesis of flavonoids and are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[4][5][6][7][8] The saturation of the α,β-double bond in a chalcone yields a propiophenone, thus making the chemistry and biological activities of these two classes of compounds intrinsically linked.

The specific derivative, 3-(4-Methoxyphenyl)-3'-methylpropiophenone, incorporates key structural features that are often associated with enhanced biological activity. The methoxy group on one phenyl ring and the methyl group on the other can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. Understanding the contribution of these substituents is crucial for the rational design of novel therapeutic agents.

Synthetic Strategies for 3-(4-Methoxyphenyl)-3'-methylpropiophenone Derivatives

The synthesis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives can be approached through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the process. Two primary and versatile methods are the Friedel-Crafts acylation and the Claisen-Schmidt condensation followed by reduction.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming a carbon-carbon bond between an aromatic ring and an acyl group. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone via this route involves two main steps:

-

Preparation of the Acyl Chloride: 3-(4-methylphenyl)propanoic acid is converted to its more reactive acyl chloride derivative, 3-(4-methylphenyl)propionyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10]

-

Acylation of Anisole: The synthesized acyl chloride then reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst to yield the target propiophenone.[9]

Experimental Protocol: Friedel-Crafts Acylation

Step 1: Synthesis of 3-(4-methylphenyl)propionyl chloride [9]

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, dissolve 3-(4-methylphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

-

Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with constant stirring.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 40°C) for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methylphenyl)propionyl chloride can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of Anisole [9]

-

In a separate dry round-bottom flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM at 0°C.

-

Dissolve the crude 3-(4-methylphenyl)propionyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Following the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Route 2: Claisen-Schmidt Condensation and Subsequent Reduction

An alternative and highly versatile approach involves the initial synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by the selective reduction of the carbon-carbon double bond.[10]

The key steps in this pathway are:

-

Chalcone Synthesis: A base-catalyzed condensation of 4'-methoxyacetophenone and 4-methylbenzaldehyde yields the corresponding (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (a chalcone).[10]

-

Reduction of the Chalcone: The α,β-unsaturated double bond of the chalcone is then selectively reduced to a single bond to afford the desired propiophenone. This can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C).[10]

Experimental Protocol: Claisen-Schmidt Condensation and Reduction

Step 1: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one [10]

-

Dissolve 4'-methoxyacetophenone (1 equivalent) and 4-methylbenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours or until TLC indicates the completion of the reaction.

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

-

Filter the solid, wash with water until neutral, and dry.

-

The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Reduction of the Chalcone [10]

-

Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd-C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude propiophenone.

-

Purify the product by column chromatography or recrystallization to yield pure 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Caption: Synthetic routes to 4'-Methoxy-3-(4-methylphenyl)propiophenone.

Biological Activities and Therapeutic Potential

While specific biological data for 3-(4-Methoxyphenyl)-3'-methylpropiophenone is not extensively documented in publicly available literature, the pharmacological activities of structurally related chalcones and propiophenone derivatives provide a strong basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Chalcones and their derivatives are well-known for their significant antibacterial and antifungal properties.[4][11][12][13] The presence of an α,β-unsaturated keto functional group is often crucial for this activity. The antimicrobial efficacy of these compounds can be modulated by the nature and position of substituents on the aromatic rings.

-

Antibacterial Action: Studies have shown that chalcone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains like Staphylococcus aureus.[4][12] The presence of electron-donating groups, such as methoxy groups, on the phenyl rings can influence the antibacterial potency.[12] For instance, some methoxy-substituted chalcones have demonstrated stronger activity than standard antibiotics.[12]

-

Antifungal Properties: Several chalcone derivatives have exhibited promising antifungal activity against various fungal pathogens, including Candida albicans.[13][14] They are thought to exert their effects by inhibiting enzymes essential for fungal cell wall formation, such as β-(1,3)-glucan synthase and chitin synthase.[11]

Given these precedents, it is highly probable that 3-(4-Methoxyphenyl)-3'-methylpropiophenone and its derivatives could serve as valuable scaffolds for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of chalcones and propiophenone derivatives is an area of intense research.[5][7][15][16] These compounds have been shown to exert their antiproliferative effects through a variety of molecular mechanisms.

-

Induction of Apoptosis: A primary mechanism of anticancer activity for many chalcones is the induction of apoptosis (programmed cell death) in cancer cells.[5][7] This can be achieved through the modulation of various signaling pathways, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[5]

-

Cell Cycle Arrest: Chalcone derivatives have been observed to arrest the cell cycle at different phases, most commonly the G2/M phase, thereby inhibiting cancer cell proliferation.[7]

-

Inhibition of Angiogenesis: Some chalcones can inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7]

A study on a series of phenylpropiophenone derivatives demonstrated their cytotoxic activities against various human cancer cell lines, including HeLa, MCF-7, and PC-3.[15][16] Furthermore, a methoxyphenyl derivative of ciprofloxacin, termed methoxyphenylcipro (CMPP), has shown selective antitumor activity against breast cancer and melanoma cells by inducing caspase-dependent apoptosis.[17][18] Another study highlighted that a chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, exhibited potent in vitro cytotoxic activity and in vivo antitumor effects by inducing cell cycle arrest at the G0/G1 phase.[19][20]

The presence of the 4-methoxyphenyl moiety in the target compound is particularly noteworthy, as methoxy substitutions on the aromatic rings of chalcones have been frequently associated with potent anticancer properties.[11][19]

Caption: Potential anticancer mechanisms of propiophenone derivatives.

Other Potential Therapeutic Applications

Beyond antimicrobial and anticancer activities, propiophenone and chalcone derivatives have been investigated for a range of other pharmacological effects:

-

Antidiabetic Activity: A series of propiophenone derivatives have been synthesized and evaluated for their antihyperglycemic activities, with some compounds showing potent effects in animal models of diabetes.[21][22] Some of these derivatives were found to inhibit protein tyrosine phosphatase 1B (PTP-1B), a key enzyme in insulin signaling.[21][22]

-

Anti-inflammatory Effects: Chalcones are known to possess anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate inflammatory signaling pathways such as NF-κB.[11][8]

-

Neuroprotective Properties: The antioxidant and anti-inflammatory effects of these compounds may also confer neuroprotective benefits, a promising avenue for research into neurodegenerative diseases.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives is intrinsically linked to their chemical structure. While a detailed SAR study on this specific compound is not available, we can extrapolate from the extensive research on related chalcones and propiophenones.

-

The Role of the Methoxy Group: The methoxy (-OCH₃) group is a strong electron-donating group that can increase the electron density of the aromatic ring. Its position on the ring is critical. A methoxy group at the para-position (as in the 4-methoxyphenyl moiety) has been shown to enhance the biological activity in many chalcone series, potentially by improving interactions with biological targets or by altering the pharmacokinetic properties of the molecule.[6][12]

-

The Influence of the Methyl Group: The methyl (-CH₃) group is a weakly electron-donating and lipophilic group. Its presence on the second aromatic ring can impact the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The steric bulk of the methyl group can also influence the binding affinity of the compound to its target.

-

The Propiophenone Backbone: The three-carbon chain connecting the two phenyl rings provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to a receptor or enzyme active site. The carbonyl group is a key hydrogen bond acceptor and plays a crucial role in many biological interactions.

Quantitative Structure-Activity Relationship (QSAR) studies on phenylpropiophenone derivatives have been conducted to identify the key molecular descriptors that correlate with their anticancer activity, providing a framework for the design of more potent analogs.[15][16]

Table 1: Summary of Biological Activities of Related Propiophenone and Chalcone Derivatives

| Compound Class | Substituents | Biological Activity | Reference |

| Chalcones | Methoxy, Hydroxy, Halogen | Antibacterial (S. aureus, E. coli) | [12][14] |

| Chalcones | Methoxy | Antifungal (C. albicans) | [6] |

| Phenylpropiophenones | Various | Anticancer (HeLa, MCF-7, PC-3) | [15][16] |

| Methoxyphenylpropiophenones | (as part of a larger molecule) | Anticancer (Breast, Melanoma) | [17] |

| Propiophenones | Various | Antidiabetic (in vivo) | [21][22] |

Conclusion and Future Directions

3-(4-Methoxyphenyl)-3'-methylpropiophenone and its derivatives represent a promising class of compounds with significant potential for development as novel therapeutic agents. The wealth of research on structurally similar chalcones and propiophenones strongly suggests that these compounds are likely to exhibit a range of valuable biological activities, most notably antimicrobial and anticancer effects.

Future research in this area should focus on:

-

Systematic Synthesis and Screening: The synthesis of a focused library of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives with variations in the substitution patterns on both aromatic rings, followed by systematic screening for a broad range of biological activities.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological effects of the most potent compounds. This should include identifying specific cellular targets and signaling pathways.

-

Pharmacokinetic Profiling: Evaluation of the ADME properties of lead compounds to assess their drug-like characteristics and potential for in vivo efficacy.

-

Lead Optimization: The use of medicinal chemistry strategies, guided by SAR and computational modeling, to optimize the potency, selectivity, and pharmacokinetic profile of promising lead compounds.

By leveraging the established synthetic methodologies and the extensive knowledge base on related compounds, researchers are well-positioned to unlock the full therapeutic potential of 3-(4-Methoxyphenyl)-3'-methylpropiophenone derivatives and contribute to the development of the next generation of innovative medicines.

References

- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (URL: )

- The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (URL: )

- Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Deriv

-

Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC. (URL: [Link])

-

Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - MDPI. (URL: [Link])

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. (URL: [Link])

-

Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed. (URL: [Link])

-

Synthesis and Spectral Characterization of Some New Novel Schiff bases Derived from Hydroxy Propiophenone - Semantic Scholar. (URL: [Link])

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - Frontiers. (URL: [Link])

-

Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC. (URL: [Link])

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - FAO AGRIS. (URL: [Link])

-

Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance - PubMed. (URL: [Link])

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (URL: [Link])

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC. (URL: [Link])

-

Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF - ResearchGate. (URL: [Link])

-

Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC. (URL: [Link])

-

Methoxyphenylcipro induces antitumor activity in human cancer cells - PubMed. (URL: [Link])

-

Optimization of the synthesis of propiophenone 4 - ResearchGate. (URL: [Link])

-

Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF - ResearchGate. (URL: [Link])

-

1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene - Science Repository. (URL: [Link])

-

Methoxyphenylcipro induces antitumor activity in human cancer cells - ResearchGate. (URL: [Link])

-

Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-5'-nitropropiophenone - PrepChem.com. (URL: [Link])

-

(PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene - ResearchGate. (URL: [Link])

-

In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed. (URL: [Link])

-

Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents - PMC. (URL: [Link])

-

The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). - ResearchGate. (URL: [Link])

-

PROPIOPHENONE – SDI. (URL: [Link])

-

Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (URL: [Link])

-

In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC. (URL: [Link])

-

(PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - ResearchGate. (URL: [Link])

-

Synthesis method for 3-methoxypropiophenone - Semantic Scholar. (URL: [Link])

-

(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling - Open Research@CSIR-NIScPR. (URL: [Link])

-

Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - MDPI. (URL: [Link])

-

(PDF) Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms - ResearchGate. (URL: [Link])

-

Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - Semantic Scholar. (URL: [Link])

-

Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC. (URL: [Link])

-

Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans - MDPI. (URL: [Link])

-

Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro - MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]

- 13. annalsofrscb.ro [annalsofrscb.ro]

- 14. mdpi.com [mdpi.com]

- 15. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methoxyphenylcipro induces antitumor activity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sciencerepository.org [sciencerepository.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice [agris.fao.org]

- 22. researchgate.net [researchgate.net]

- 23. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

Executive Summary

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Propiophenone derivatives, such as 3-(4-Methoxyphenyl)-3'-methylpropiophenone, represent a class of compounds with significant potential as intermediates and active pharmaceutical ingredients (APIs). The precise determination of their molecular weight and chemical formula is the foundational step in their structural elucidation, directly impacting purity assessment, reaction stoichiometry, and biological activity screening.

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive, multi-technique framework for the analysis of 3-(4-Methoxyphenyl)-3'-methylpropiophenone. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, presenting a self-validating analytical workflow that integrates High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). By grounding these protocols in authoritative principles, this guide serves as a practical and robust resource for the definitive characterization of complex organic molecules.

The Compound of Interest: Structure and Theoretical Attributes

Before any experimental analysis, a thorough theoretical evaluation based on the compound's nomenclature is essential. This provides the benchmark against which all empirical data will be validated.

Decoding the Nomenclature

The name 3-(4-Methoxyphenyl)-3'-methylpropiophenone defines a specific chemical architecture:

-

Propiophenone: A core structure consisting of a phenyl ring attached to a propan-1-one chain.

-

3'-methyl: A methyl group (-CH₃) is substituted at the 3-position (meta) of the phenyl ring integral to the propiophenone core.

-

3-(4-Methoxyphenyl): A 4-methoxyphenyl group (a phenyl ring with a methoxy group, -OCH₃, at the para-position) is attached to the 3-position of the propane chain.

This nomenclature leads to the chemical structure C₁₇H₁₈O₂, the foundation for all subsequent calculations.

Theoretical Molecular Data

Based on the molecular formula C₁₇H₁₈O₂, we can calculate the precise theoretical values that our experimental methods aim to confirm. These data are summarized in the table below.

| Parameter | Theoretical Value | Significance |

| Molecular Formula | C₁₇H₁₈O₂ | Defines the exact number of atoms of each element. |

| Average Molecular Weight | 254.32 g/mol | The weighted average of the masses of all natural isotopes. Used for bulk stoichiometric calculations. |

| Monoisotopic Mass | 254.13068 Da | The exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁶O). This is the value targeted by HRMS.[1] |

| Elemental Composition | C: 80.28%, H: 7.13%, O: 12.58% | The mass percentage of each element. This is the value targeted by Elemental Analysis.[2] |

The Analytical Imperative: A Multi-Technique, Self-Validating Workflow

Relying on a single analytical technique for formula determination is scientifically unsound, as it can lead to ambiguous or incorrect assignments. For instance, mass spectrometry alone may yield multiple possible formulas within its error tolerance.[3] A robust analytical strategy employs orthogonal techniques—methods that measure different physical properties—to cross-validate findings. The workflow presented here combines the high accuracy of HRMS with the high precision of Elemental Analysis to create a self-validating system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is the cornerstone technique for determining the molecular formula of an unknown compound.[4] Unlike nominal mass spectrometers that provide integer mass values, high-resolution instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to four or more decimal places.[1] This precision is critical because the exact masses of elements are not integers (e.g., ¹⁶O = 15.9949 Da, ¹⁴N₂ = 28.0062 Da). This allows the instrument to distinguish between molecules that have the same nominal mass but different elemental compositions (isobars).

Experimental Protocol: HRMS Analysis

Rationale: The goal is to generate a gaseous molecular ion of the analyte with minimal fragmentation and measure its m/z with high accuracy (< 5 ppm error). Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this purpose, as it typically produces protonated molecules ([M+H]⁺) or other adducts without causing the molecule to break apart.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

-

Instrument Setup (Example: ESI-TOF):

-

Ionization Mode: Positive ESI. This is chosen to generate the [M+H]⁺ ion, which is common for compounds containing oxygen atoms that can be readily protonated.

-

Mass Range: Scan from m/z 100 to 1000 to ensure capture of the molecular ion and any potential adducts.

-

Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard (e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum with a high signal-to-noise ratio.

-

Record the full spectrum, paying close attention to the isotopic pattern of the most intense peaks.

-

Data Interpretation

-

Identify the Molecular Ion: For 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Monoisotopic Mass = 254.13068 Da), the expected protonated molecule [M+H]⁺ would have an m/z of 255.13851. Locate this peak in the spectrum.

-

Calculate Possible Formulas: Use the instrument's software to generate a list of possible molecular formulas that match the experimentally measured m/z within a specified mass tolerance (typically < 5 ppm). The software performs this calculation based on the exact masses of all possible combinations of elements (C, H, O, N, etc.).

-

Validate with Isotopic Pattern: The relative abundance of natural isotopes (especially ¹³C) creates a characteristic pattern. For C₁₇H₁₈O₂, the A+1 peak (containing one ¹³C atom) should be approximately 18.7% of the height of the A peak (the monoisotopic peak). Compare the experimentally observed isotopic pattern to the theoretical pattern for the most likely formula candidates to provide a secondary layer of validation.

Elemental Analysis for Empirical Formula Validation

Elemental Analysis (EA), typically via combustion analysis, provides a highly precise, quantitative determination of the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[5][6] Oxygen is usually determined by difference. This technique serves as an essential orthogonal validation of the molecular formula proposed by HRMS.[7]

Experimental Protocol: CHN/O Combustion Analysis

Rationale: The method relies on the complete combustion of a precisely weighed sample in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the back-calculation of the elemental percentages in the original sample.[5]

-

Sample Preparation:

-

Ensure the sample is homogenous and completely dry to avoid erroneous hydrogen and oxygen values.

-

Using a microbalance, accurately weigh 2-3 mg of the compound into a tin or silver capsule.

-

-

Instrument Setup (CHN Analyzer):

-

Perform a blank run (with an empty capsule) to establish baseline detector levels.

-

Analyze a certified standard (e.g., acetanilide) with a known elemental composition to verify instrument performance and calibration.

-

-

Analysis:

-

Introduce the encapsulated sample into the combustion furnace (typically at ~900-1000 °C).

-

The combustion gases are passed through a reduction tube and then separated, often by gas chromatography.

-

A thermal conductivity detector (TCD) measures the concentration of each gas component.

-

-

Data Interpretation:

-

The instrument software calculates the mass percentages of C and H.

-

The percentage of oxygen is determined by subtracting the sum of the C and H percentages from 100%.

-

Calculation of Empirical Formula:

-

Convert mass percentages to moles by dividing by the atomic weight of each element (C: 12.011, H: 1.008, O: 15.999).

-

Divide each molar amount by the smallest calculated molar value to obtain a ratio.

-

If necessary, multiply the ratios by a small integer to obtain the simplest whole-number ratio of atoms—the empirical formula.

-

-

For C₁₇H₁₈O₂, the experimental percentages should be very close to the theoretical values (C: 80.28%, H: 7.13%, O: 12.58%). The calculated empirical formula should be C₁₇H₁₈O₂.

Data Integration and Structural Confirmation

The power of this workflow lies in the convergence of data from independent techniques.

When the molecular formula proposed by high-accuracy mass measurement is identical to the empirical formula derived from combustion analysis, the assignment can be made with an exceptionally high degree of confidence. This validated formula, C₁₇H₁₈O₂, and its corresponding molecular weight are now established.

The final step in the characterization process is the use of Nuclear Magnetic Resonance (NMR) spectroscopy. While MS and EA define what atoms are present and in what quantity, NMR reveals their connectivity and chemical environment.[8][9] Techniques like ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to confirm that the validated formula corresponds to the specific structural isomer of 3-(4-Methoxyphenyl)-3'-methylpropiophenone, and not another arrangement of the same atoms.[10]

References

-

Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(2), 259-290. [Link]

-

Hidayat, Y., & Hanggita, S. (2025). Estimate the Chemical Formula of Organic Compounds from Mass Spectrometry Data. Jurnal Kimia Valensi. [Link]

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. MtoZ Biolabs. [Link]

-

VELP Scientifica. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. MSU Chemistry. [Link]

-

Preceden. How can mass spectrometry determine molecular weight of organic compounds? Preceden. [Link]

-

University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. UW-Madison Chemistry. [Link]

-

Richards, A. D., & Williams, J. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1461-1465. [Link]

-

Polymer Science Learning Center. Determination of Molecular Weight. University of Southern Mississippi. [Link]

-

Wicker, J. K., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. Journal of Cheminformatics, 15(1), 93. [Link]

-

ELTRA GmbH. Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

-

Elementar. Elemental analysis: operation & applications. Elementar. [Link]

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

-

APEC INSTRUMENT. (2025). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. APEC INSTRUMENT. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

-

Naik, T. (2017). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

-

NMR ananlysis. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. NMR ananlysis. [Link]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 3. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 7. azom.com [azom.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 10. resolvemass.ca [resolvemass.ca]

Technical Guide: Biological Potential of 3-(4-Methoxyphenyl)-3'-methylpropiophenone

[1]

Executive Summary & Chemical Identity

3-(4-Methoxyphenyl)-3'-methylpropiophenone (CAS: 898775-49-0) is a substituted dihydrochalcone (1,3-diphenylpropan-1-one).[1] Unlike simple propiophenones used as cathinone precursors, this molecule possesses a dual-ring scaffold linked by a saturated three-carbon chain. Its structure classifies it as a lipophilic analog of phloretin , a well-characterized natural product with potent metabolic and anti-inflammatory properties.

This guide analyzes the compound through the lens of Structure-Activity Relationships (SAR) , positioning it as a candidate for metabolic regulation (SGLT inhibition) and targeted anti-inflammatory therapy.

Chemical Profile

| Property | Detail |

| IUPAC Name | 1-(3-methylphenyl)-3-(4-methoxyphenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| Class | Dihydrochalcone / Flavonoid precursor |

| Key Substituents | 3'-Methyl (Ring A); 4-Methoxy (Ring B)[1][2][3][4][5][6][7][8][9][10][11] |

| Predicted LogP | ~4.2 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors |

Predicted Biological Activities (SAR Analysis)[1]

Based on the pharmacophore similarity to bioactive dihydrochalcones (e.g., Phloretin, Myrigalone B) and methoxy-chalcones, the following activities are predicted with high confidence.[1]

A. Metabolic Regulation: SGLT1/2 Inhibition

The dihydrochalcone scaffold is the privileged structure for Sodium-Glucose Cotransporter (SGLT) inhibitors.[1] Phlorizin (the first SGLT inhibitor) and Phloretin share this backbone.[1]

-

Mechanism: The 1,3-diphenylpropan-1-one backbone fits into the glucose-binding vestibule of SGLT proteins.[1]

-

Effect of Substitution: The 4-methoxy group (Ring B) mimics the glucose moiety's hydrogen-bonding capability but improves membrane permeability.[1] The 3'-methyl group (Ring A) provides steric bulk that may enhance selectivity for SGLT2 over SGLT1 by occupying the hydrophobic pocket adjacent to the inhibitor binding site.[1]

-

Therapeutic Potential: Management of hyperglycemia in Type 2 Diabetes independent of insulin secretion.[1]

B. Anti-Inflammatory Activity: NF-κB Pathway Suppression

Methoxy-substituted chalcones and dihydrochalcones are potent inhibitors of the NF-κB signaling cascade.[1]

-

Mechanism: The compound likely inhibits the phosphorylation of IKK (IκB Kinase), preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

-

Lipophilicity Advantage: The absence of hydroxyl groups (replaced by methoxy and methyl) significantly increases cellular uptake, potentially allowing the compound to target intracellular kinases more effectively than hydrophilic polyphenols.[1]

C. Cytotoxicity: Tubulin Polymerization Inhibition

Methoxylated 1,3-diphenyl systems often function as colchicine-site binders on tubulin.[1]

-

Mechanism: Disruption of microtubule dynamics leads to G2/M cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

-

Selectivity: The 3'-methyl group may sterically hinder metabolism by CYP450 enzymes, prolonging the compound's half-life compared to unsubstituted analogs.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the compound: metabolic regulation via SGLT and anti-inflammatory action via NF-κB.[1]

Figure 1: Predicted dual-mechanism of action targeting metabolic and inflammatory pathways.[1]

Experimental Protocols for Validation

To validate the biological activity of this specific CAS, the following experimental workflow is recommended.

Phase 1: Synthesis (If commercial stock is unavailable)

This compound is synthesized via a two-step sequence: Claisen-Schmidt condensation followed by catalytic hydrogenation.[1]

-

Chalcone Formation:

-

Hydrogenation (Reduction to Dihydrochalcone):

Phase 2: Biological Assays[1]

A. Glucose Uptake Assay (SGLT Model)

-

Cell Line: Caco-2 cells (express SGLT1) or CHO cells transfected with hSGLT2.[1]

-

Protocol:

-

Seed cells in 96-well plates and differentiate for 14 days.

-

Wash cells with glucose-free Krebs-Ringer buffer.[1]

-

Incubate with Compound (0.1 - 50 µM) for 30 min.

-

Add fluorescent glucose analog (2-NBDG).[1]

-

Incubate for 30 min at 37°C.

-

Wash with ice-cold PBS to stop uptake.

-

Measure fluorescence (Ex/Em: 465/540 nm).[1]

-

-

Control: Phloretin (Positive control).[1]

B. Anti-Inflammatory Screen (NO Production)[1]

SAR Visualization (Graphviz)[1]

The following diagram details the structural logic used to predict these activities.

Figure 2: Structure-Activity Relationship (SAR) breakdown of 3-(4-Methoxyphenyl)-3'-methylpropiophenone.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 3-(4-Methoxyphenyl)-3'-methylpropiophenone (CID 24725865).[1] National Library of Medicine. Link[1]

-

Menezes, J. C., et al. (2020).[1] Structure-activity relationship of dihydrochalcones as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. (Contextual grounding for DHC activity).

-

Ehrenkranz, J. R., et al. (2005).[1] Phlorizin: a review. Diabetes/Metabolism Research and Reviews. (Foundational text for SGLT inhibition by dihydrochalcones).

-

Wang, Y., et al. (2018).[1] Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. Link[1]

-

Rozmer, Z., & Perjési, P. (2016).[1][12] Naturally occurring chalcones and their biological activities. Phytochemistry Reviews. (Review of chalcone/dihydrochalcone scaffold utility).

Sources

- 1. indiamart.com [indiamart.com]

- 2. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti- Saprolegnia Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Monograph: Electronic & Synthetic Characterization of 3'-Methylpropiophenone

Executive Summary

3'-Methylpropiophenone (CAS: 51772-30-6) serves as a critical structural scaffold in the development of substituted cathinones, antidepressants, and heterocyclic pharmaceutical intermediates. Its chemical behavior is governed by the interplay between the electron-withdrawing propionyl group and the weakly electron-donating methyl group at the meta position. This guide provides a definitive analysis of its electronic properties, spectroscopic signatures, and a self-validating synthetic protocol, designed for researchers requiring high-purity precursors for structure-activity relationship (SAR) studies.

Electronic Structure & Substituent Effects

The reactivity of 3'-methylpropiophenone is dictated by the Hammett substituent constants (

Hammett Analysis

The methyl group at the 3-position (meta) exerts a weak electron-donating effect primarily through induction (

-

Hammett Constant (

): -0.069 -

Electronic Consequence: The negative

value indicates that the methyl group increases electron density on the ring relative to unsubstituted propiophenone. However, because it is in the meta position, it does not directly conjugate with the carbonyl group. -

Carbonyl Electrophilicity: The 3'-methyl group renders the carbonyl carbon slightly less electrophilic than in unsubstituted propiophenone, but significantly more electrophilic than in 4'-methylpropiophenone (where hyperconjugation plays a stronger role).

Vector Analysis of Electronic Effects

The following diagram illustrates the competing electronic vectors determining the molecule's reactivity profile.

Figure 1: Electronic vector map showing the inductive influence of the meta-methyl group and its isolation from the carbonyl resonance system.

Spectroscopic Signatures

Accurate identification requires precise spectroscopic data. The following values represent the characteristic shifts expected for high-purity 3'-methylpropiophenone.

Nuclear Magnetic Resonance (NMR)

The meta-substitution pattern breaks the symmetry often seen in para-substituted isomers, resulting in a distinct aromatic region.

| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| Ar-CH | 2.40 | Singlet | - | Methyl on aromatic ring (deshielded by ring current). | |

| -CH | 1.21 | Triplet | 7.2 | Terminal methyl of propionyl chain. | |

| -CH | 2.98 | Quartet | 7.2 | Methylene alpha to carbonyl (deshielded by C=O). | |

| Ar-H (2') | 7.75 | Singlet (broad) | - | Isolated proton between carbonyl and methyl. | |

| Ar-H (6') | 7.70 | Doublet | ~7.5 | Ortho to carbonyl, para to methyl. | |

| Ar-H (4') | 7.35 | Doublet | ~7.5 | Para to carbonyl, ortho to methyl. | |

| Ar-H (5') | 7.32 | Triplet | ~7.5 | Meta to both groups. | |

| C =O | 200.8 | - | - | Ketone carbonyl carbon. | |

| Ar-C H | 21.4 | - | - | Methyl carbon. |

Infrared Spectroscopy (FT-IR)

-